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An In-depth Technical Guide to ELISPOT and Intracellular Cytokine Staining

For researchers, scientists, and drug development professionals, the accurate measurement of

cellular immune responses is critical for evaluating vaccine efficacy, monitoring

immunotherapies, and understanding disease pathogenesis. Among the most powerful tools for

this purpose are the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine

Staining (ICS) followed by flow cytometry. Both techniques provide quantitative data on

cytokine production at the single-cell level, yet they operate on different principles and offer

distinct advantages. This guide provides an in-depth exploration of their core principles,

detailed experimental protocols, and data interpretation frameworks.

Core Principles
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive immunocapture technique designed to quantify the

frequency of cells secreting a specific protein, such as a cytokine or antibody.[1][2] The

principle is analogous to a sandwich ELISA, but instead of measuring the total concentration of

a protein in a solution, it captures the protein secreted by individual cells, resulting in discrete

spots on a membrane.[3]

The process begins with a 96-well plate whose membrane bottom is coated with a high-affinity

capture antibody specific to the cytokine of interest.[4] Live cells are plated into these wells,

often with an antigen or mitogen to stimulate secretion. As a cell secretes the cytokine, the
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capture antibodies on the membrane in its immediate vicinity bind the protein before it diffuses

into the supernatant or is captured by other cells.[5][6] After an incubation period, the cells are

washed away. The locations where individual cells secreted the cytokine are then visualized by

adding a biotinylated detection antibody, followed by an enzyme conjugate (like streptavidin-

alkaline phosphatase) and a precipitating substrate.[3] This creates a stable, visible spot at the

site of each secreting cell. Each spot, therefore, represents a footprint of a single, cytokine-

secreting cell.[5]

Intracellular Cytokine Staining (ICS)
Intracellular Cytokine Staining (ICS) is a flow cytometry-based technique used to detect

cytokine production within individual cells.[7] This method not only quantifies the frequency of

cytokine-producing cells but also allows for simultaneous phenotypic characterization of those

cells using surface markers (e.g., identifying whether a T cell is CD4+ or CD8+).[8]

The assay starts with the stimulation of a cell suspension in vitro using antigens or mitogens.[9]

Crucially, a protein transport inhibitor, such as Brefeldin A or Monensin, is added during the

stimulation period.[7][10] This inhibitor disrupts the Golgi apparatus, causing the cytokines that

are being synthesized and processed to accumulate within the cell rather than being secreted.

[7][11]

Following stimulation, cells are stained with fluorescently-labeled antibodies against cell

surface markers.[9] They are then fixed with a crosslinking agent like paraformaldehyde to

preserve their structure and permeabilized using a detergent such as saponin.[11][12] This

permeabilization step allows fluorescently-labeled anti-cytokine antibodies to enter the cell and

bind to the accumulated intracellular cytokines.[12] The cells are then analyzed on a flow

cytometer, where lasers excite the fluorochromes and detectors measure the emitted light,

allowing for the identification and quantification of cell populations based on their surface

markers and intracellular cytokine content.[13][14]

Comparative Analysis
ELISPOT and ICS offer complementary data. The choice between them depends on the

specific research question, available sample material, and the level of detail required.
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Parameter ELISPOT
Intracellular Cytokine
Staining (ICS)

Primary Output
Number of secreting cells

(Spot Forming Cells/million)[8]

Percentage of a cell population

positive for a cytokine[8]

Measurement

Measures secreted protein,

reflecting a historical secretion

event.[15]

Measures accumulated

intracellular protein.[10]

Sensitivity

Extremely high; can detect as

few as 1 in 1,000,000 cells.[6]

Considered more sensitive for

low-frequency responses.[16]

[17]

High, but generally considered

less sensitive than ELISPOT

for very rare events.[18]

Phenotyping

Limited. Can identify secreting

cell type by depleting

populations beforehand.

FluoroSpot (a variation) allows

for multiplexing of secreted

proteins.[18][19]

Extensive multiparametric

analysis. Can simultaneously

identify cell lineage (CD4,

CD8), memory status, and

multiple cytokines.[8]

Cell Viability

Requires live, healthy cells for

the duration of the secretion

assay.[15]

Cells are fixed post-

stimulation; does not require

prolonged viability after protein

accumulation.[12]

Throughput

High-throughput; well-suited

for screening many samples or

conditions in 96-well format.[6]

Can be high-throughput with

plate loaders, but analysis is

more complex.[13]

Cell Requirement

Generally requires fewer cells

per data point, especially when

run in triplicate.[6][20]

Can require more cells per

sample to achieve statistically

significant events for rare

populations.[20]

Data Analysis Spot counting via an

automated reader. Analysis is

relatively straightforward.[21]

[22]

Complex, multi-step gating

strategy using specialized

software. Requires

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://cellcarta.com/science-hub/elispot-vs-ics/
https://cellcarta.com/science-hub/elispot-vs-ics/
https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://pubmed.ncbi.nlm.nih.gov/34604458/
https://immunospot.eu/elispot-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC9449588/
https://pubmed.ncbi.nlm.nih.gov/36169252/
https://www.mabtech.com/knowledge-hub/comparison-elispot-and-fluorospot-flow-cytometry-methods
https://www.mabtech.com/knowledge-hub/comparison-elispot-and-fluorospot-flow-cytometry-methods
https://en.wikipedia.org/wiki/ELISpot
https://cellcarta.com/science-hub/elispot-vs-ics/
https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://www.creative-bioarray.com/support/intracellular-cytokine-staining-protocol.htm
https://immunospot.eu/elispot-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC2591089/
https://immunospot.eu/elispot-assays
https://cellcarta.com/science-hub/ics-and-elispot-for-the-study-of-cell-response-choosing-the-optimal-method-in-immuno-oncology-or-covid-19-vaccination-trials/
https://cellcarta.com/science-hub/ics-and-elispot-for-the-study-of-cell-response-choosing-the-optimal-method-in-immuno-oncology-or-covid-19-vaccination-trials/
https://experiments.springernature.com/articles/10.1385/1-59259-903-6:117
https://immunospot.com/pub/media/mageplaza/product_attachments/attachment_file/c/h/ch-7__2005_book_handbookofelispot.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compensation for spectral

overlap.[13][23]

Signaling and Secretion Pathway
The production of cytokines in T lymphocytes, a primary target for both assays, is a tightly

regulated process initiated by T cell receptor (TCR) signaling. Upon antigen recognition, a

signaling cascade leads to the activation of transcription factors, which drive the transcription of

cytokine genes. The resulting mRNA is translated into protein in the endoplasmic reticulum and

processed through the Golgi apparatus for secretion. ICS specifically intercepts this pathway by

using transport inhibitors that block the exit of proteins from the Golgi.
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Cytokine production and secretion pathway in T cells.

Experimental Workflows and Protocols
ELISPOT Experimental Workflow
The ELISPOT workflow is a sequential process focused on capturing secreted analytes on a

membrane.
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A typical workflow for the ELISPOT assay.
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Detailed ELISPOT Protocol (Example: Human IFN-γ)

Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30

seconds, then wash thoroughly 5 times with sterile PBS.[24]

Coating: Add 100 µL of anti-IFN-γ capture antibody (diluted in sterile PBS) to each well. Seal

the plate and incubate overnight at 4°C.[24]

Blocking: Aspirate the coating antibody and wash the plate once with PBS. Add 200 µL of

blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for at least 2 hours at room

temperature.[24]

Cell Plating: Prepare cell suspension (e.g., PBMCs) in culture medium. A common starting

concentration is 250,000 cells per well.[5] Wash the plate 5 times with PBS to remove

blocking buffer. Add your stimulant (e.g., peptide pool) and then the cell suspension to the

appropriate wells.

Incubation: Cover the plate and incubate in a 37°C, 5% CO₂ incubator for 15-20 hours.[2] Do

not disturb the plate during this time to ensure distinct spot formation.

Cell Removal: Wash the plates to remove cells. This often involves washing with PBS

followed by a wash with PBS containing 0.05% Tween 20 (PBST).[24]

Detection: Add 100 µL of biotinylated anti-IFN-γ detection antibody to each well. Incubate for

1-2 hours at room temperature.[24]

Enzyme Conjugation: Wash the plate 5 times with PBST. Add 100 µL of Streptavidin-Alkaline

Phosphatase (AP) conjugate to each well and incubate for 1 hour at room temperature.[2]

Spot Development: Wash the plate 5 times with PBST, followed by 2 washes with PBS. Add

100 µL of BCIP/NBT substrate solution. Monitor spot development in the dark (typically 5-20

minutes).[3]

Analysis: Stop the reaction by washing thoroughly with deionized water.[24] Allow the plate

to dry completely. Count the spots using an automated ELISPOT reader.
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Intracellular Cytokine Staining (ICS) Experimental
Workflow
The ICS workflow involves cell stimulation, fixation, permeabilization, and multi-color staining

before analysis.
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A typical workflow for the ICS assay.
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Detailed ICS Protocol (Example: T Cell Cytokines)

Cell Stimulation: Adjust cells (e.g., PBMCs) to 1-2 x 10⁶ cells/mL in culture medium.[9] Add

stimulant (e.g., PMA and Ionomycin, or specific peptide antigens) and incubate at 37°C, 5%

CO₂.[12]

Protein Transport Inhibition: After the initial 1-2 hours of stimulation, add a protein transport

inhibitor like Brefeldin A.[25] Continue incubation for another 4-6 hours.[12][26]

Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FCS).

Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD3,

anti-CD4, anti-CD8) and a viability dye.[9] Incubate for 20-30 minutes at 4°C in the dark.[9]

Fixation: Wash the cells to remove unbound antibodies. Resuspend the cell pellet in a

fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature

in the dark.[12][27]

Permeabilization: Wash the fixed cells. Resuspend the cells in a permeabilization buffer

(e.g., staining buffer containing 0.1-0.5% saponin).[12] Saponin must be present in all

subsequent intracellular staining and wash steps as its effect is reversible.[28]

Intracellular Staining: Add the fluorescently-labeled anti-cytokine antibodies (e.g., anti-IFN-γ,

anti-TNF-α) diluted in permeabilization buffer.[12] Incubate for 30 minutes at 4°C in the dark.

Final Wash and Acquisition: Wash the cells twice with permeabilization buffer, then once with

staining buffer. Resuspend the final cell pellet in staining buffer for analysis.[9]

Analysis: Acquire the data on a flow cytometer. Perform analysis using appropriate software,

which involves setting up compensation for spectral overlap and a sequential gating strategy

to identify the cell populations of interest.[13][29]

Data Presentation and Interpretation
ELISPOT Data

Presentation: Data is presented as the number of Spot Forming Cells (SFCs) per a given

number of input cells (e.g., SFCs per 10⁶ PBMCs).[30] Results are typically shown in bar

graphs comparing responses across different stimulants and controls.
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Interpretation: A positive response is determined by comparing the number of spots in

stimulated wells to unstimulated (negative control) wells.[31] Statistical tests, such as the t-

test, are often used to define positivity.[30][31] The size and intensity of spots can also

provide qualitative information about the amount of cytokine secreted per cell.[22]

ICS Data
Presentation: Data is presented as the percentage of a parent gate that is positive for a

given cytokine (e.g., % of CD8+ T cells producing IFN-γ).[23] Data is visualized using

bivariate dot plots or histograms.[29] Complex, multi-cytokine data can be displayed using

pie charts or bar graphs generated by specialized software like SPICE.[23]

Interpretation: A gating strategy is used to first isolate the cell population of interest (e.g.,

Live -> Lymphocytes -> CD3+ -> CD8+).[13] Within this population, the percentage of cells

expressing the cytokine(s) of interest is determined relative to negative or isotype controls.

[28] This allows for a detailed understanding of which specific cell subsets are responding to

the stimulus.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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